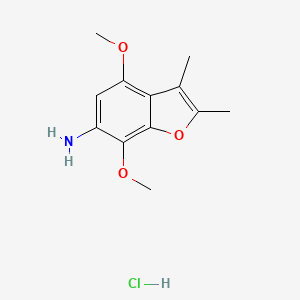![molecular formula C24H17Cl2S2.F6P<br>C24H17Cl2F6PS2 B13767543 (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) CAS No. 68156-09-2](/img/structure/B13767543.png)
(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C24H18Cl2F6PS2. It is a sulfonium salt that contains chlorophenyl and phenyl groups, and is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) typically involves the reaction of chlorophenyl thiophenyl sulfide with phenylsulfonium hexafluorophosphate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiophenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium tetrafluoroborate
- (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium chloride
- (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium bromide
Uniqueness
(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
68156-09-2 |
|---|---|
Molekularformel |
C24H17Cl2S2.F6P C24H17Cl2F6PS2 |
Molekulargewicht |
585.4 g/mol |
IUPAC-Name |
(2-chlorophenyl)-[2-(2-chlorophenyl)sulfanylphenyl]-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H17Cl2S2.F6P/c25-19-12-4-6-14-21(19)27-22-15-7-9-17-24(22)28(18-10-2-1-3-11-18)23-16-8-5-13-20(23)26;1-7(2,3,4,5)6/h1-17H;/q+1;-1 |
InChI-Schlüssel |
VMCDLVNAAHQBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2SC3=CC=CC=C3Cl)C4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
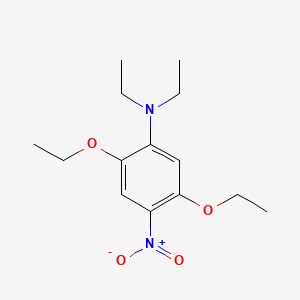
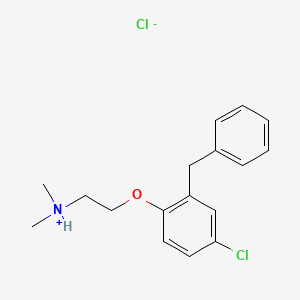
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
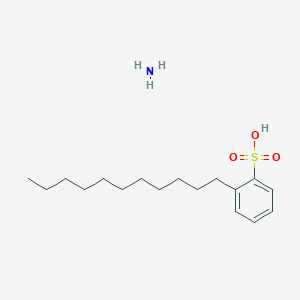
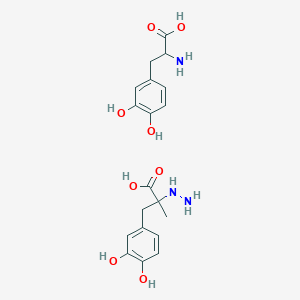
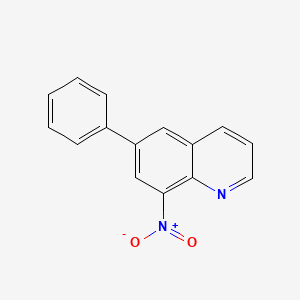
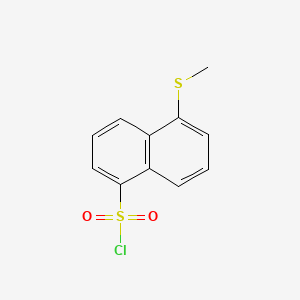

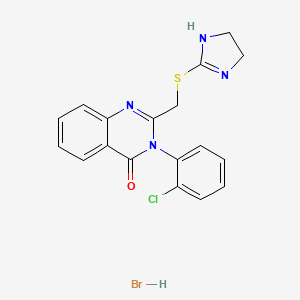
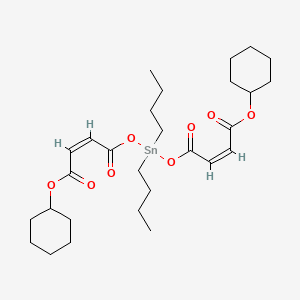
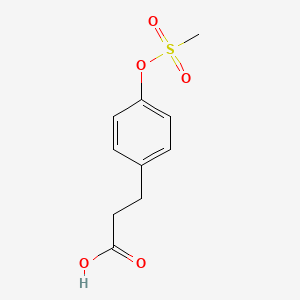
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
